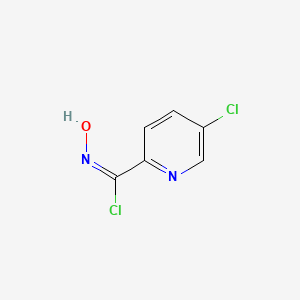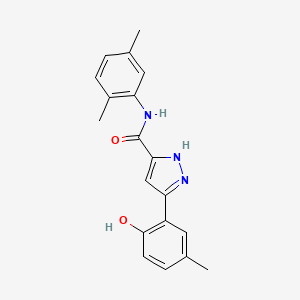
(2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 2-methyl-4-bromoacetophenone with 3-methyl-1H-pyrazole in the presence of a base to form the pyrazole-substituted phenyl ring. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium catalysis to introduce the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The pyrazole ring can undergo reduction under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Major Products Formed
Oxidation: Formation of 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)phenol.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential as a ligand in the development of enzyme inhibitors and other biologically active molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of molecules with therapeutic properties.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of (2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is largely dependent on its role in specific reactions. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This results in the formation of a new carbon-carbon bond. The pyrazole ring can also interact with various molecular targets, potentially inhibiting enzyme activity or modulating biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Similar structure with a pinacol ester protecting group.
4-Pyrazoleboronic acid pinacol ester: Another pyrazole-substituted boronic acid with a pinacol ester group.
Uniqueness
(2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the specific substitution pattern on the phenyl ring and the presence of the pyrazole moiety
Eigenschaften
Molekularformel |
C11H13BN2O2 |
|---|---|
Molekulargewicht |
216.05 g/mol |
IUPAC-Name |
[2-methyl-4-(3-methylpyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O2/c1-8-7-10(3-4-11(8)12(15)16)14-6-5-9(2)13-14/h3-7,15-16H,1-2H3 |
InChI-Schlüssel |
BDKIWFBGAMAPPA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)N2C=CC(=N2)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,22S)-22-acetamido-11-benzyl-8-(3-carbamimidamidopropyl)-5-(2-carboxyethyl)-3,6,9,12,16,23-hexaoxo-2-propan-2-yl-1,4,7,10,13,17-hexazacyclotricosane-14-carbonyl]-methylamino]-3-carboxypropanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-cyclohexylacetyl]amino]-6-[3-[2-[2-[[(4S)-4-carboxy-4-(hexadecanoylamino)butanoyl]amino]ethoxy]ethoxy]propanoylamino]hexanoic acid;azane](/img/structure/B14093956.png)
![3-[4-methoxy-2-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14093958.png)
![5-(tert-butyl) 3-(2,2,2-trifluoroethyl) 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate](/img/structure/B14093961.png)
![3-[5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B14093971.png)
![1-(4-Bromophenyl)-7-chloro-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093973.png)
![7-Methyl-2-propyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093976.png)
![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093978.png)

![(4-Hydroxy-2,5-dimethylthieno[2,3-d]pyrimidin-6-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14093981.png)
![2-[3-chloro-6-[2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethyl]imino-1-hydroxypyridin-2-yl]-N-[(1R)-1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14093986.png)

![1-[4-(Propan-2-yl)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093996.png)
![[2-[(8R,9S,10S,11S,13R,14R,16R,17R)-11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14094008.png)
